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molecular formula C23H24O2S B1668752 CD2314

CD2314

Cat. No. B1668752
M. Wt: 364.5 g/mol
InChI Key: URUSABQSUCBGGJ-UHFFFAOYSA-N
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Patent
US05723499

Procedure details

6.3 g (16 mmol) of the ester prepared in Example 1 and 100 ml of a 2N methanolic sodium hydroxide solution were introduced into a round-bottomed flask and the mixture was heated at reflux for one hour. The reaction medium was evaporated to dryness, the residue taken up in water, acidified to pH 1 with concentrated hydrochloric acid and the solids filtered. The product obtained was recrystallized from an ethyl alcohol/water mixture and 4.5 g (77%) of the expected acid of melting point 223°-225° C. were recovered.
Name
ester
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:28])[CH2:15][CH2:14][C:13]([CH3:17])([CH3:16])[C:12]2[CH:11]=[C:10]3[C:5]([CH:6]=[CH:7][C:8]([C:18]4[S:19][CH:20]=[C:21]([C:23]([O:25]CC)=[O:24])[CH:22]=4)=[CH:9]3)=[CH:4][C:3]1=2.[OH-].[Na+]>>[CH3:1][C:2]1([CH3:28])[CH2:15][CH2:14][C:13]([CH3:16])([CH3:17])[C:12]2[CH:11]=[C:10]3[C:5]([CH:6]=[CH:7][C:8]([C:18]4[S:19][CH:20]=[C:21]([C:23]([OH:25])=[O:24])[CH:22]=4)=[CH:9]3)=[CH:4][C:3]1=2 |f:1.2|

Inputs

Step One
Name
ester
Quantity
6.3 g
Type
reactant
Smiles
CC1(C=2C=C3C=CC(=CC3=CC2C(CC1)(C)C)C=1SC=C(C1)C(=O)OCC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction medium was evaporated to dryness
FILTRATION
Type
FILTRATION
Details
the solids filtered
CUSTOM
Type
CUSTOM
Details
The product obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from an ethyl alcohol/water mixture and 4.5 g (77%) of the expected acid of melting point 223°-225° C.
CUSTOM
Type
CUSTOM
Details
were recovered

Outcomes

Product
Name
Type
Smiles
CC1(C=2C=C3C=CC(=CC3=CC2C(CC1)(C)C)C=1SC=C(C1)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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